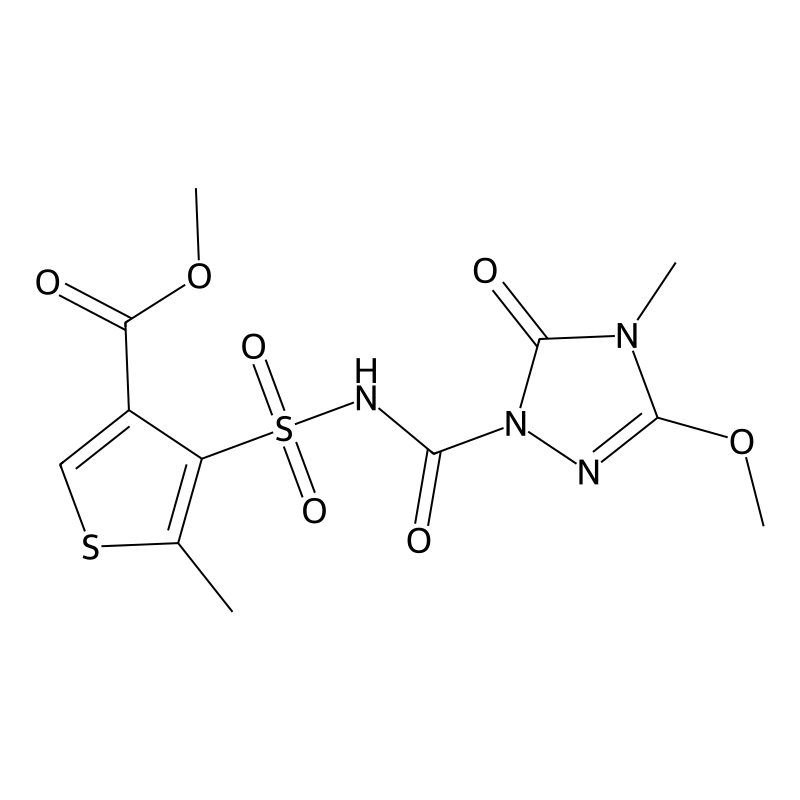Thiencarbazone-methyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Herbicidal Activity:
Thiencarbazone-methyl is primarily a selective herbicide used in agricultural research to control broadleaf weeds and certain grasses in various crops like corn, wheat, and turfgrass []. Its mode of action involves inhibiting acetolactate synthase (ALS), an enzyme crucial for plant growth and development []. Research studies have explored its efficacy against specific weeds, comparing its performance to other herbicides and evaluating its potential as a component of integrated weed management programs [, ].
Environmental Impact:
The potential environmental impact of thiencarbazone-methyl is a subject of ongoing research. Studies have investigated its degradation pathways in soil and water, identifying its transformation products and assessing their persistence []. Additionally, research has explored the effects of thiencarbazone-methyl on soil microbial communities, with findings suggesting potential negative impacts on specific bacterial populations at recommended application rates.
Toxicological Studies:
Extensive toxicological studies have been conducted to assess the safety of thiencarbazone-methyl for humans and other organisms. These studies have evaluated its acute and chronic toxicity in various animal models, focusing on potential effects on the urothelial system (kidney, bladder, and urinary tract) []. Additionally, research has investigated its carcinogenicity and established safety thresholds for human exposure [].
Thiencarbazone-methyl is a synthetic herbicide primarily utilized for the selective control of grasses and broadleaf weeds, especially in corn cultivation. It belongs to the class of compounds known as triazoles and is characterized by its unique molecular structure, which is represented by the chemical formula and a molecular weight of approximately 390.4 g/mol. This compound appears as a white crystalline powder with a melting point of around 206 °C and exhibits low solubility in water, with varying solubility at different pH levels (72 mg/L at pH 3.8 and up to 436 mg/L at pH 7) .
As mentioned earlier, TCM acts by inhibiting the ALS enzyme in weeds. This enzyme is crucial for the biosynthesis of branched-chain amino acids, essential building blocks for proteins. By inhibiting ALS, TCM disrupts amino acid synthesis, leading to impaired protein production and ultimately, weed death [].
- Toxicity: TCM exhibits low acute toxicity through oral, dermal, and inhalation routes []. However, proper handling procedures are still recommended to minimize exposure.
- Environmental impact: TCM is considered moderately persistent in soil and water []. Always follow label instructions and regulations for application to minimize environmental impact.
- Initial Hydrolysis: The urea group hydrolyzes to produce thiophene-sulphonamide.
- Further Hydrolysis: The methyl ester undergoes hydrolysis to yield sulphonamide-carboxylic acid, which can cyclize to form thienosaccharine.
- Degradation Pathway: Another pathway involves hydrolysis to form 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, which can further degrade into methyl carbamate .
Thiencarbazone-methyl exhibits significant herbicidal activity due to its role as an inhibitor of acetolactate synthase, an enzyme critical for branched-chain amino acid biosynthesis in plants. This inhibition leads to the selective control of various weed species while having a low acute toxicity profile in mammals; it is not classified as an irritant or sensitizer . Studies have shown that it has minimal mutagenic potential and does not exhibit significant toxicity in chronic exposure scenarios .
The synthesis of thiencarbazone-methyl can be achieved through several methods, typically involving the reaction of appropriate thiophene derivatives with carbamate precursors under controlled conditions. Key steps include:
- Formation of Thiophene Derivative: Starting from a suitable thiophene compound.
- Urea Reaction: Reacting with urea or its derivatives to introduce the carbamate functionality.
- Methylation: Methylation processes may be employed to achieve the final product structure.
The exact conditions (solvents, temperature, catalysts) can vary based on the desired yield and purity .
Thiencarbazone-methyl is primarily used as a herbicide in agricultural practices, particularly for controlling grass and broadleaf weeds in corn fields. Its effectiveness increases when combined with other herbicides like glufosinate, providing residual control against various weed species . Additionally, it has been studied for potential applications in environmental remediation due to its biodegradability by specific microbial strains .
Interaction studies have revealed that thiencarbazone-methyl can be degraded by various fungal and bacterial strains, such as Aspergillus species. These microorganisms can significantly reduce the concentration of thiencarbazone-methyl in contaminated environments, highlighting its potential for bioremediation applications . Furthermore, studies on its interaction with soil properties indicate that adsorption characteristics can influence its environmental fate and efficacy as a herbicide .
Several compounds share structural similarities or functional roles with thiencarbazone-methyl. These include:
- Triazole Herbicides: Such as propiconazole and tebuconazole.
- Sulfonylureas: Like chlorimuron-ethyl and metsulfuron-methyl.
- Carbamates: Including carbofuran and methomyl.
Comparison TableCompound Name Chemical Formula Primary Use Unique Features Thiencarbazone-methyl Herbicide Selective control of grasses and broadleaf weeds Propiconazole Fungicide Broad-spectrum fungicidal activity Chlorimuron-ethyl Herbicide Effective against broadleaf weeds Carbofuran Insecticide Highly toxic to aquatic organisms
| Compound Name | Chemical Formula | Primary Use | Unique Features |
|---|---|---|---|
| Thiencarbazone-methyl | Herbicide | Selective control of grasses and broadleaf weeds | |
| Propiconazole | Fungicide | Broad-spectrum fungicidal activity | |
| Chlorimuron-ethyl | Herbicide | Effective against broadleaf weeds | |
| Carbofuran | Insecticide | Highly toxic to aquatic organisms |
Thiencarbazone-methyl stands out due to its specific action on acetolactate synthase and its relatively low toxicity profile compared to some other herbicides .
XLogP3
UNII
GHS Hazard Statements
H400 (85.4%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (83.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard
Other CAS
Wikipedia
Use Classification
Environmental transformation -> Pesticides (parent, predecessor)








